molecular formula C16H17N3O2 B8394136 5-Benzyl-3-methyl-6-propyl-5H-isoxazolo[5,4-d]pyrimidin-4-one

5-Benzyl-3-methyl-6-propyl-5H-isoxazolo[5,4-d]pyrimidin-4-one

Cat. No. B8394136
M. Wt: 283.32 g/mol
InChI Key: UNMBYEAJEKFBGG-UHFFFAOYSA-N
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Patent
US07022850B2

Procedure details

A suspension of the compound of Example 1 Step 2 (1.8 g, 9.3 mmol) in anhydrous THF (40 mL) at room temperature was treated with 1M lithium hexamethyldisilazide (13.9 mL, 13.9 mmol) and stirred for 1 h. The mixture was then treated with benzylbromide (2.37 g, 1.65 mL, 13.9 mmol) and NaI (0.15 g, 1.0 mmol). The mixture was stirred at 50° C. for 40 h, then cooled to room temperature. The mixture was partitioned between ether and brine and the organic phase was washed with water. The organic phase was concentrated under vacuum and purified by flash chromatography on SiO2 (15% EtOAc/Hexane) to afford the desired product as a white solid (540 mg, 20%); 1H NMR (DMSO-d6) δ 7.35 (m, 5H), 5.41 (s, 2H), 2.79 (t, J=7.5 Hz, 2H), 2.53 (s, 3H), 1.72 (q, J=7.5 Hz, 2H), 0.90 (t, J=7.5 Hz, 3H); LC/MS (ESI): 284 (M+H)+.
Name
compound
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
13.9 mL
Type
reactant
Reaction Step Two
Quantity
1.65 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.15 g
Type
reactant
Reaction Step Three
Yield
20%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:10]2[C:9](=[O:11])[NH:8][C:7]([CH2:12][CH2:13][CH3:14])=[N:6][C:5]=2[O:4][N:3]=1.C[Si](C)(C)[N-][Si](C)(C)C.[Li+].[CH2:25](Br)[C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1.[Na+].[I-]>C1COCC1>[CH2:25]([N:8]1[C:9](=[O:11])[C:10]2[C:2]([CH3:1])=[N:3][O:4][C:5]=2[N:6]=[C:7]1[CH2:12][CH2:13][CH3:14])[C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1 |f:1.2,4.5|

Inputs

Step One
Name
compound
Quantity
1.8 g
Type
reactant
Smiles
CC1=NOC=2N=C(NC(C21)=O)CCC
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
13.9 mL
Type
reactant
Smiles
C[Si]([N-][Si](C)(C)C)(C)C.[Li+]
Step Three
Name
Quantity
1.65 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
0.15 g
Type
reactant
Smiles
[Na+].[I-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at 50° C. for 40 h
Duration
40 h
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between ether and brine
WASH
Type
WASH
Details
the organic phase was washed with water
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography on SiO2 (15% EtOAc/Hexane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(=NC2=C(C1=O)C(=NO2)C)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 540 mg
YIELD: PERCENTYIELD 20%
YIELD: CALCULATEDPERCENTYIELD 20.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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